molecular formula C15H18O2 B14479290 1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid CAS No. 65805-81-4

1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid

Cat. No.: B14479290
CAS No.: 65805-81-4
M. Wt: 230.30 g/mol
InChI Key: XBLXUSCOGCBOIC-UHFFFAOYSA-N
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Description

1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid is a complex organic compound characterized by its unique polycyclic structure. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The structure of this compound includes a seven-membered ring fused with an indene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Stobbe condensation of tricyclic ketones, followed by reduction and aromatization steps . The reaction conditions typically include the use of palladium-on-charcoal as a catalyst and anhydrous hydrogen fluoride for ring closure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane: A simple seven-membered ring compound with similar structural features but lacking the indene moiety.

    Indene: A bicyclic compound with a fused benzene and cyclopentene ring, similar to the indene moiety in the target compound.

    Cycloheptene: A seven-membered ring compound with a double bond, offering different reactivity compared to the saturated target compound.

Uniqueness

1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid is unique due to its fused polycyclic structure, which imparts distinct chemical and physical properties

Properties

CAS No.

65805-81-4

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1,2,3,6,7,8,9,10-octahydrocyclohepta[e]indene-4-carboxylic acid

InChI

InChI=1S/C15H18O2/c16-15(17)14-9-10-5-2-1-3-6-11(10)12-7-4-8-13(12)14/h9H,1-8H2,(H,16,17)

InChI Key

XBLXUSCOGCBOIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C3CCCC3=C2CC1)C(=O)O

Origin of Product

United States

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